

What is the chemical structure of DL-Ethionine sulfone?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Ethionine sulfone*

Cat. No.: *B011601*

[Get Quote](#)

An In-depth Technical Guide to DL-Ethionine Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **DL-Ethionine sulfone**. The information is intended for professionals in the fields of chemical research, pharmacology, and drug development who require detailed technical data and protocols.

Chemical Structure and Identification

DL-Ethionine sulfone, systematically known as 2-amino-4-ethylsulfonylbutanoic acid, is the oxidized form of the amino acid analogue DL-ethionine. The central feature of its structure is a sulfonyl group (-SO₂-), which replaces the thioether group of ethionine. This oxidation significantly alters the electronic and steric properties of the side chain, potentially impacting its biological activity.

The chemical identifiers for **DL-Ethionine sulfone** are as follows:

- Molecular Formula: C₆H₁₃NO₄S[1]
- IUPAC Name: 2-amino-4-ethylsulfonylbutanoic acid[1]

- SMILES String: CCS(=O)(=O)CCC(C(=O)O)N
- CAS Number: 103364-66-5[\[1\]](#)
- Molecular Weight: 195.24 g/mol [\[1\]](#)

Physicochemical and Toxicological Data

A summary of the key quantitative data for **DL-Ethionine sulfone** is presented in the table below. This includes both computed and, where available, experimental values for its physical and chemical properties, as well as toxicological information.

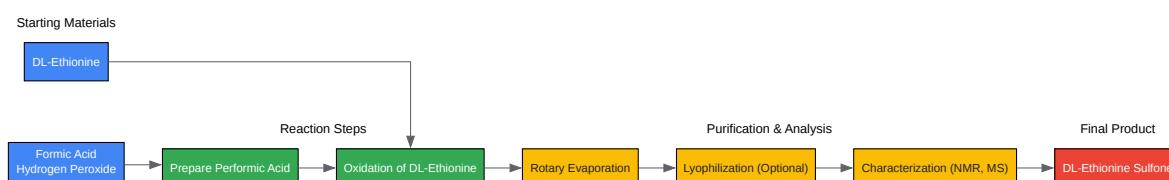
Property	Value	Source
Molecular Weight	195.24 g/mol	PubChem [1]
Boiling Point (predicted)	448.3°C at 760 mmHg	N/A
Density (predicted)	1.325 g/cm ³	N/A
XLogP3-AA (predicted)	-2.7	PubChem [1]
Hydrogen Bond Donor Count	2	PubChem [1]
Hydrogen Bond Acceptor Count	5	PubChem [1]
Rotatable Bond Count	5	PubChem [1]
Exact Mass	195.05652907 g/mol	PubChem [1]
Monoisotopic Mass	195.05652907 g/mol	PubChem [1]
Topological Polar Surface Area	111 Å ²	PubChem [1]
Heavy Atom Count	12	PubChem [1]
GHS Hazard Statements	H302, H312, H332, H350	PubChem [1]

Experimental Protocol: Synthesis of DL-Ethionine Sulfone

The following protocol describes the synthesis of **DL-Ethionine sulfone** via the oxidation of DL-ethionine. This method is adapted from a procedure for the quantitative oxidation of methionine to methionine sulfone and is expected to yield the desired product with high efficiency.

Materials:

- DL-Ethionine
- Performic acid (prepared *in situ* from formic acid and hydrogen peroxide)
- Formic acid (98-100%)
- Hydrogen peroxide (30%)
- Distilled water
- Rotary evaporator
- Lyophilizer (optional)
- Standard laboratory glassware


Procedure:

- Preparation of Performic Acid: In a clean, ice-chilled flask, prepare performic acid by mixing formic acid and 30% hydrogen peroxide in a 9:1 (v/v) ratio. Allow the mixture to react on ice for 60 minutes to form performic acid. Caution: Performic acid is a strong oxidizing agent and should be handled with appropriate personal protective equipment in a fume hood.
- Dissolution of Starting Material: Dissolve a known quantity of DL-ethionine in distilled water.
- Oxidation Reaction: Add the freshly prepared performic acid solution to the DL-ethionine solution. The reaction should be carried out at a controlled temperature, for instance, by incubating the mixture at 50-70°C for 60 minutes. This ensures the complete oxidation of the thioether to the sulfone.

- Removal of Reagents: After the reaction is complete, cool the mixture and remove the excess performic acid and water by rotary evaporation under reduced pressure.
- Product Isolation: The resulting solid residue is **DL-Ethionine sulfone**. For a highly pure product, the residue can be redissolved in a minimal amount of distilled water and lyophilized.
- Verification: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of **DL-Ethionine sulfone** from its precursor, DL-ethionine.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **DL-Ethionine sulfone**.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses should be performed by qualified individuals in a properly equipped laboratory, following all applicable safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DL-Ethionine sulfone | C₆H₁₃NO₄S | CID 5240418 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of DL-Ethionine sulfone?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011601#what-is-the-chemical-structure-of-dl-ethionine-sulfone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com